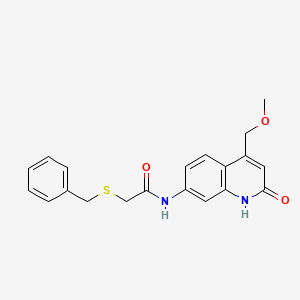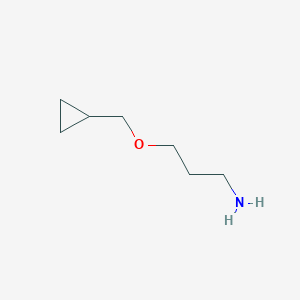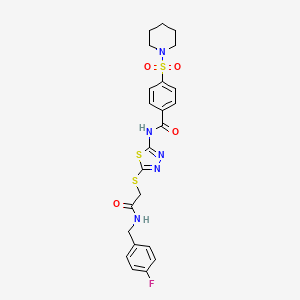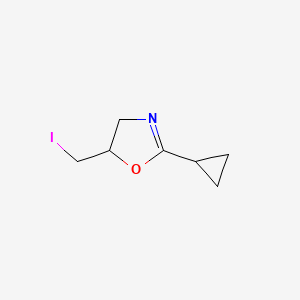
2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a methoxymethyl group, and a dihydroquinolin-7-yl group attached to an acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzylthio group would provide aromatic character, the methoxymethyl group would introduce ether functionality, and the dihydroquinoline ring would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylthio group could undergo oxidation or substitution reactions, the ether group could be cleaved under acidic conditions, and the dihydroquinoline ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzylthio and methoxymethyl groups could influence its solubility, while the dihydroquinoline ring could affect its stability and reactivity .Scientific Research Applications
Structural Studies and Properties
Structural aspects and properties of amide-containing isoquinoline derivatives have been explored, revealing their potential in forming gels and crystalline solids under certain conditions. These compounds exhibit interesting fluorescence properties when interacting with other molecules, suggesting their use in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization
The synthesis and characterization of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones demonstrate the chemical versatility of isoquinoline derivatives. These compounds, obtained through ring closure reactions, have been studied for their molecular structures and intermolecular interactions, which could be pertinent in the development of new pharmaceuticals or materials (Lu & He, 2012).
Antimicrobial Activities
Research on N'-((2-chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide highlights the antimicrobial potential of quinoline derivatives. These compounds have been synthesized and screened for their antibacterial properties, indicating their relevance in the development of new antibiotics (Shaikh, 2013).
Siderophore Activity
The synthesis of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine, a key constituent of microbial siderophores, demonstrates the role of quinoline derivatives in mimicking natural compounds for therapeutic applications. These synthesized compounds have been evaluated for their growth-promoting ability, which is crucial for understanding microbial iron transport systems (Dolence et al., 1991).
Mechanism of Action
properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-11-15-9-19(23)22-18-10-16(7-8-17(15)18)21-20(24)13-26-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFKPHQEOQRGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)


![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
